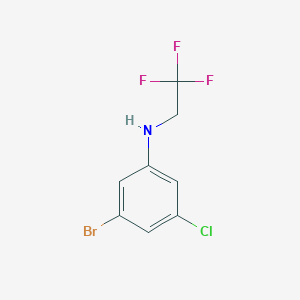

3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline

説明

3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative with a molecular formula of C₈H₆BrClF₃N and a molecular weight of 288.49 g/mol . Its structure features a benzene ring substituted with bromine (position 3), chlorine (position 5), and a trifluoroethylamine group (-NH-CH₂CF₃) at the aniline nitrogen. The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which stabilizes the aromatic ring and modulates reactivity . This compound is primarily used in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules, leveraging its halogen substituents for cross-coupling reactions .

特性

分子式 |

C8H6BrClF3N |

|---|---|

分子量 |

288.49 g/mol |

IUPAC名 |

3-bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6BrClF3N/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3,14H,4H2 |

InChIキー |

AFLICEDWVQDDPZ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1Cl)Br)NCC(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-bromo-5-chloroaniline with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

化学反応の分析

Types of Reactions

3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce quinones or other oxidized compounds .

科学的研究の応用

3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to the desired biological effect .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Positional Isomerism

The positions of halogens significantly influence reactivity. For example, 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline (Br at position 5, Cl at 2) exhibits distinct electronic effects compared to the reference compound. Bromine at position 5 may hinder electrophilic substitution at the para position, while chlorine at position 2 alters steric interactions in coupling reactions .

Electron-Withdrawing Group Variations

- Trifluoromethyl (CF₃) vs. Trifluoroethyl (-CH₂CF₃): The CF₃ group in 2-Bromo-5-(trifluoromethyl)aniline withdraws electrons more directly from the aromatic ring, reducing nucleophilic aromatic substitution (NAS) rates compared to the N-linked trifluoroethyl group in the reference compound .

- Multiple CF₃ Groups: 3-Bromo-2,4-bis(trifluoromethyl)aniline demonstrates amplified electron withdrawal, increasing stability but reducing solubility in polar solvents .

Halogen Substitution Patterns

The absence of bromine in 3-Chloro-N-(2,2,2-trifluoroethyl)aniline simplifies its use in Suzuki-Miyaura couplings, where bromine is typically required for palladium-catalyzed reactions. This makes the chloro derivative less versatile but more cost-effective for specific applications .

Similarity Scores and Structural Relationships

provides similarity metrics (0.80–0.87) for analogs like 3-Bromo-5-(trifluoromethyl)aniline and 4-Bromo-3-(trifluoromethyl)aniline . Higher scores correlate with conserved substitution patterns, while lower scores reflect divergent halogen or functional group placements .

生物活性

3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of bromine and chlorine substituents along with a trifluoroethyl group, enhance its lipophilicity and cellular penetration, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : C8H7BrClF3N

- Molecular Weight : 283.57 g/mol

- Key Features :

- Bromine at the 3-position

- Chlorine at the 5-position

- Trifluoroethyl group attached to the nitrogen

The trifluoroethyl group increases the compound's lipophilicity, which is critical for its interaction with biological membranes and targets.

Research indicates that 3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline exhibits significant biological activity through interactions with specific enzymes or receptors. The lipophilic nature of the compound facilitates its ability to penetrate cell membranes and modulate the activity of molecular targets effectively. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : It can form stable complexes with proteins, influencing their activity.

Biological Activity Overview

The biological activities of 3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline include:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

- Antiviral Potential : Ongoing research is exploring its efficacy against viral pathogens.

- Cytotoxicity : Investigations into its effects on cancer cell lines indicate potential cytotoxic properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Potential efficacy against viral pathogens | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial properties of 3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline revealed that it exhibits significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at low concentrations, indicating strong potential for development as an antimicrobial agent.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 15 |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。